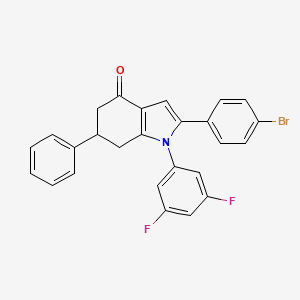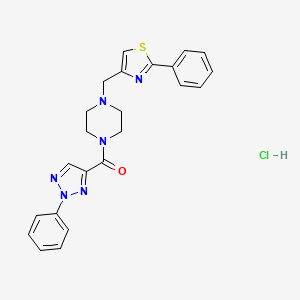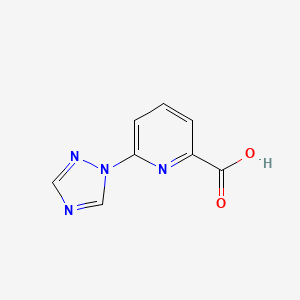
1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one (DFBP) is a compound with a complex chemical structure that is used in a variety of scientific research applications. It is a synthetic compound that has been used in many laboratory experiments as a model compound for studying the effects of various chemical reactions. DFBP has been used in various studies to investigate the effects of specific chemical reactions, such as the hydrolysis of esters and the oxidation of aromatic compounds. In addition, DFBP has been used to study the effects of enzymatic reactions, such as the hydrolysis of aryl esters.
Wirkmechanismus
The mechanism of action of 1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one is not well understood. However, it is believed that the compound has a number of effects on the body, including the inhibition of enzymes, the inhibition of cell growth, and the inhibition of signal transduction pathways. It is also believed that 1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one may have an effect on the metabolism of certain drugs, as well as on the metabolism of hormones.
Biochemical and Physiological Effects
1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one has been shown to have a number of biochemical and physiological effects on the body. It has been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases. In addition, 1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one has been shown to inhibit the growth of certain cells, such as cancer cells. Furthermore, 1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one has been shown to inhibit the signal transduction pathways that are involved in cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one in laboratory experiments has a number of advantages, including the fact that it is a synthetic compound that can be easily obtained and used in experiments. In addition, 1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one is relatively stable and can be easily stored for long periods of time. Furthermore, 1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one is relatively non-toxic and can be handled safely in the laboratory.
However, there are also a number of limitations to the use of 1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one in laboratory experiments. For example, 1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one is a synthetic compound and its effects on the body are not well understood. In addition, the compound can be difficult to obtain in large quantities, and it can be expensive to purchase. Furthermore, the compound can be difficult to work with and can be difficult to store.
Zukünftige Richtungen
There are a number of potential future directions for the use of 1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one in scientific research. For example, further research could be conducted to determine the effects of 1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one on the metabolism of various drugs and hormones. In addition, further research could be conducted to determine the effects of 1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one on the growth of various cells, such as cancer cells. Furthermore, further research could be conducted to determine the effects of 1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one on signal transduction pathways and to determine the effects of 1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one on the activity of various enzymes. Finally, further research could be conducted to determine the potential therapeutic applications of 1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one.
Synthesemethoden
1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one is synthesized using a variety of methods, including the reaction of a difluorobenzene and a bromophenyl ring with a phenyl ring and a trihydroindole ring. The reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid, and the reaction is typically carried out at temperatures ranging from room temperature to reflux. The product of the reaction is a mixture of the desired product, 1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one, and other byproducts. The desired product can then be separated from the byproducts using chromatography, crystallization, or other methods.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one has been used in a variety of scientific research applications, including the study of chemical reactions, the study of enzymatic reactions, and the study of biochemical and physiological effects. 1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one has been used to study the effects of hydrolysis of esters, the oxidation of aromatic compounds, and the hydrolysis of aryl esters. In addition, 1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one has been used to study the effects of various drugs on the body, as well as the effects of various hormones on the body.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-1-(3,5-difluorophenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18BrF2NO/c27-19-8-6-17(7-9-19)24-15-23-25(30(24)22-13-20(28)12-21(29)14-22)10-18(11-26(23)31)16-4-2-1-3-5-16/h1-9,12-15,18H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKKNEBAQDECCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1N(C(=C2)C3=CC=C(C=C3)Br)C4=CC(=CC(=C4)F)F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2898414.png)



![2-Methyl-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-1,3-benzoxazole](/img/structure/B2898419.png)

![2-[[1-[(4-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2898423.png)
![2-Chloro-1-[2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2898425.png)
![3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2898432.png)


![2-(4,7,8-Trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2898435.png)
![3-[[2-[1-(Aminomethyl)cyclohexyl]acetyl]amino]-4-pyrrolidin-1-ylbenzamide;hydrochloride](/img/structure/B2898436.png)
